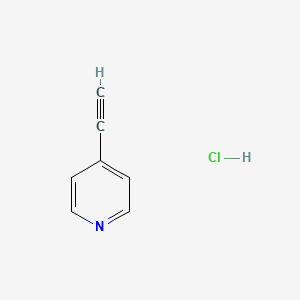

4-Ethynylpyridine hydrochloride

Descripción

Historical Context and Discovery within Pyridine (B92270) Chemistry

The advent of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized organic synthesis. The development of methods to form carbon-carbon bonds with high efficiency and selectivity paved the way for the synthesis of previously inaccessible molecules. Within this context, the Sonogashira coupling, first reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, stands as a monumental achievement. gold-chemistry.orglibretexts.orgjk-sci.comwikipedia.org Their work detailed a palladium- and copper-cocatalyzed reaction between terminal alkynes and aryl or vinyl halides, providing a mild and efficient route to construct sp-sp² carbon-carbon bonds. gold-chemistry.orglibretexts.orgjk-sci.comwikipedia.org

While the specific first synthesis of 4-ethynylpyridine (B1298661) is not prominently documented, the publication of the Sonogashira coupling using iodoarenes and bromopyridines provided the foundational methodology for its preparation. jk-sci.com This reaction allowed for the direct connection of an ethynyl (B1212043) group to the 4-position of the pyridine ring, a transformation that was previously challenging. The subsequent conversion to its hydrochloride salt is a standard laboratory procedure to enhance handling and stability. The availability of this synthetic route opened the door for the widespread exploration of 4-ethynylpyridine and its hydrochloride salt in various fields of chemical research.

Significance as a Building Block in Organic Synthesis

The significance of 4-Ethynylpyridine hydrochloride as a building block lies in the reactivity of its two key functional components: the pyridine ring and the terminal alkyne. The pyridine nitrogen can act as a ligand for metal centers, a hydrogen bond acceptor, or a site for quaternization, influencing the electronic properties and solubility of the resulting molecules. The terminal alkyne is a versatile functional group that can undergo a plethora of transformations, including:

Sonogashira Coupling: The most prominent application, allowing for the extension of the carbon framework by coupling with various aryl and vinyl halides. sigmaaldrich.com

Click Chemistry: The terminal alkyne is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry, to form triazoles.

Alkynylation Reactions: It can be deprotonated to form a nucleophilic acetylide, which can then react with various electrophiles.

Cyclization Reactions: The alkyne can participate in various intramolecular and intermolecular cyclization reactions to form heterocyclic and carbocyclic systems.

This dual reactivity allows for the construction of a diverse array of complex molecules with tailored properties. It serves as a rigid linker, a ligand for metal complexes, and a precursor for more elaborate functional systems.

Overview of Research Trajectories Involving this compound

Research involving this compound has branched into several key areas, driven by the unique properties of the molecules that can be synthesized from it.

One major research trajectory is in the field of supramolecular chemistry and crystal engineering . The directional hydrogen bonding capabilities of the pyridine nitrogen, coupled with the linear geometry of the ethynyl group, make it an excellent component for the design of self-assembling systems. Researchers have utilized this compound to construct metal-organic frameworks (MOFs), coordination polymers, and other supramolecular assemblies with potential applications in gas storage, catalysis, and sensing.

Another significant area of research is in materials science . The incorporation of the 4-ethynylpyridine moiety into polymers and other materials can impart desirable electronic and optical properties. The rigid, conjugated nature of the molecules derived from it makes them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, this compound is a valuable precursor in the synthesis of biologically active molecules and functional probes . The pyridine and alkyne functionalities are present in many pharmacologically active compounds. Its ability to participate in click chemistry makes it a useful tool for bioconjugation, allowing for the attachment of fluorescent tags or other reporter groups to biological molecules. For instance, it has been used in the preparation of analogs of biologically important compounds and ligands for various receptors. sigmaaldrich.com

Compound Properties and Names

Below are tables detailing the properties of this compound and a list of the chemical compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value |

| Chemical Formula | C₇H₆ClN |

| Molecular Weight | 139.58 g/mol sigmaaldrich.com |

| CAS Number | 352530-29-1 sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| Melting Point | 150 °C (decomposes) sigmaaldrich.com |

| Synonyms | 4-Pyridylacetylene hydrochloride scbt.com |

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

4-ethynylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N.ClH/c1-2-7-3-5-8-6-4-7;/h1,3-6H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBZWZGIZHLUBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=NC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584183 | |

| Record name | 4-Ethynylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352530-29-1 | |

| Record name | 4-Ethynylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethynylpyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4 Ethynylpyridine Hydrochloride

Direct Synthesis Approaches

The synthesis of various organic compounds utilizing 4-ethynylpyridine (B1298661) hydrochloride often involves direct approaches, primarily through Sonogashira cross-coupling reactions. This method allows for the formation of carbon-carbon bonds between a terminal alkyne, such as 4-ethynylpyridine, and an aryl or vinyl halide. The versatility of this reaction has made it a cornerstone in the synthesis of complex molecules with specific electronic and structural properties.

Sonogashira Cross-Coupling Reactions Utilizing 4-Ethynylpyridine Hydrochloride

The Sonogashira reaction is a powerful tool for the construction of arylethynyl and vinylethynyl derivatives. wikipedia.org It typically involves a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.org The reaction with this compound allows for the introduction of the pyridyl-ethynyl moiety into a wide range of molecular scaffolds.

The success of the Sonogashira reaction heavily relies on the choice of the catalytic system. A common and effective system employs a palladium(II) complex, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), in conjunction with a copper(I) salt, typically copper(I) iodide (CuI), which acts as a co-catalyst. preprints.orgmdpi.comtcichemicals.com The palladium complex is the primary catalyst, facilitating the oxidative addition of the aryl or vinyl halide. libretexts.org The copper co-catalyst is believed to react with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. nih.gov

The ligands associated with the palladium center play a crucial role in the catalytic cycle. Phosphine (B1218219) ligands, like triphenylphosphine (B44618) (PPh₃), are widely used and are integral to catalysts like Pd(PPh₃)₂Cl₂ and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). libretexts.orgnih.gov These ligands stabilize the palladium species and influence their reactivity. While effective, phosphine-based catalysts can be sensitive to air, sometimes necessitating anaerobic reaction conditions. researchgate.net Research has also explored the use of N-heterocyclic carbene (NHC) palladium complexes and other nitrogen-based ligands to enhance catalytic activity and stability. libretexts.org

The optimization of the catalytic system is crucial for achieving high yields and minimizing side reactions, such as the undesirable homocoupling of the terminal alkyne. nih.govwashington.edu The relative amounts of the palladium catalyst and copper co-catalyst are important parameters to control.

The choice of solvent and base is critical in Sonogashira reactions. A mixture of triethylamine (B128534) (Et₃N) and toluene (B28343) is frequently employed for the synthesis involving this compound. preprints.orgmdpi.comresearchgate.net Triethylamine serves a dual purpose: it acts as a base to deprotonate the this compound, generating the free terminal alkyne in situ, and it can also function as a solvent. wikipedia.org The use of a co-solvent like toluene helps to dissolve the reactants, particularly the aryl halide. researchgate.net

The reaction is typically carried out under an inert atmosphere, such as dinitrogen or argon, to prevent the oxidative homocoupling of the alkyne, which is a common side reaction catalyzed by the copper species in the presence of oxygen. preprints.orgmdpi.comwashington.edu Degassing the solvents prior to use is a common practice to remove dissolved oxygen. preprints.orgmdpi.com

The reaction temperature can vary, with many Sonogashira couplings proceeding at room temperature, although heating may be required in some cases to drive the reaction to completion. wikipedia.orgcommonorganicchemistry.com The polarity of the solvent can significantly influence the reaction rate and yield. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) have been shown to be effective in some Sonogashira reactions, potentially by facilitating the deprotonation of the alkyne and stabilizing catalytic intermediates. nih.govlucp.net

A notable application of this compound in Sonogashira cross-coupling is the synthesis of bis(pyridin-4-ylethynyl)carbazole derivatives. preprints.orgmdpi.comresearchgate.netresearchgate.netbohrium.com For instance, 2,7-bis(pyridin-4-ylethynyl)-9H-carbazole is synthesized by reacting 2,7-dibromo-9H-carbazole with a slight excess of this compound. preprints.orgmdpi.com

The reaction is typically carried out in a mixture of dry triethylamine and toluene under an inert atmosphere. preprints.orgmdpi.com The catalytic system consists of Pd(PPh₃)₂Cl₂ and CuI. preprints.orgmdpi.com After the reaction is complete, the product is purified using column chromatography. The successful synthesis is confirmed through various analytical techniques, including elemental analysis, FT-IR spectroscopy, high-resolution mass spectrometry, and NMR spectroscopy. preprints.orgmdpi.com The characteristic alkyne stretching vibration in the FT-IR spectrum confirms the presence of the ethynyl (B1212043) linkage. preprints.orgmdpi.com

Table 1: Reaction Details for the Synthesis of 2,7-Bis(pyridin-4-ylethynyl)-9H-carbazole preprints.orgmdpi.com

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Solvent | Atmosphere |

| 2,7-Dibromo-9H-carbazole | This compound | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine/Toluene | Dinitrogen |

This interactive table provides a summary of the key components and conditions for the synthesis.

This compound is also a key precursor in the synthesis of 1,4-bis(pyridin-4-ylethynyl)benzene (B3069700). sigmaaldrich.com This molecule is of interest for its potential applications in materials science, particularly in the construction of metal-organic frameworks (MOFs) and supramolecular polymers. cd-bioparticles.net

The synthesis involves a double Sonogashira cross-coupling reaction between 1,4-diiodobenzene (B128391) or 1,4-dibromobenzene (B42075) and two equivalents of this compound. The reaction conditions are analogous to those used for other Sonogashira couplings, employing a palladium catalyst, a copper(I) co-catalyst, and a base in an appropriate solvent.

Table 2: Properties of 1,4-Bis(pyridin-4-ylethynyl)benzene alfa-chemistry.comchemicalbook.com

| Property | Value |

| Molecular Formula | C₂₀H₁₂N₂ |

| Molecular Weight | 280.32 g/mol |

| Appearance | Yellowish powder |

| Melting Point | 185-203 °C |

This interactive table summarizes key properties of the synthesized compound.

The synthesis of anthracene-based molecular wires represents another significant application of Sonogashira cross-coupling reactions with precursors derived from 4-ethynylpyridine. While direct use of the hydrochloride salt is part of the broader synthetic strategy, the core reaction involves coupling ethynyl-functionalized pyridines with halogenated anthracenes. These reactions lead to the formation of poly(p-anthracene ethynylene) structures, which are of interest for their potential as low-band-gap π-conjugated polymers. nih.gov

The introduction of polyethynylated units to polycyclic aromatic hydrocarbons (PAHs) like anthracene (B1667546) enhances π-conjugation, which can lower the energy gap and improve thermal stability, properties that are beneficial for applications in optoelectronic devices. nih.gov The Sonogashira reaction provides a powerful method for creating these extended conjugated systems. nih.gov The resulting tetraalkynylated anthracenes have also been investigated for their cytotoxic properties. nih.gov

Alternative Metal-Catalyzed Alkynylation Routes

The synthesis of 4-ethynylpyridine, the precursor to this compound, is often achieved through cross-coupling reactions. While the Sonogashira coupling is a traditional and widely used method, alternative metal-catalyzed alkynylation routes have also been explored. acs.org These methods aim to overcome some limitations of the classical Sonogashira reaction, such as the need for a copper co-catalyst and anhydrous, anaerobic conditions. wikipedia.orgorganic-chemistry.org

One of the prominent alternative strategies involves the use of palladium catalysts, sometimes in combination with other metals or ligands, to facilitate the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org For instance, palladium-catalyzed coupling reactions can be performed under milder conditions, such as at room temperature and in aqueous media, by employing specific ligands. wikipedia.orgorganic-chemistry.org

Research has also focused on developing copper-free Sonogashira coupling reactions. libretexts.org These variations often involve a different mechanistic pathway where the amine base is not sufficient to deprotonate the alkyne directly. Instead, a π-alkyne-palladium complex forms, followed by deprotonation to create a palladium acetylide, which then undergoes reductive elimination to yield the final product. libretexts.org The development of more efficient palladium-phosphorus catalysts, such as those with bidentate ligands like Pd(dppe)Cl₂, Pd(dppp)Cl₂, or Pd(dppf)Cl₂, has been a key area of investigation to improve reaction yields and efficiency. libretexts.org

The following table provides a brief overview of some alternative metal-catalyzed alkynylation routes.

| Catalyst System | Key Features | Reference |

| Palladium with phosphine ligands | Can be performed under mild, copper-free conditions. | libretexts.org |

| Palladium on carbon (Pd/C) | Heterogeneous catalyst that can be easily recovered and reused. | masterorganicchemistry.com |

Synthesis via Activated Pyridine (B92270) Intermediates (e.g., Pyridine N-oxides)

An alternative approach to synthesizing substituted pyridines involves the use of activated pyridine intermediates, most notably pyridine N-oxides. acs.orgscripps.eduwikipedia.org The N-oxide group alters the electronic properties of the pyridine ring, making it more susceptible to certain reactions. scripps.eduwikipedia.org Specifically, the oxygen atom increases the electron density at the 2- and 4-positions, making them more reactive towards electrophiles, while also activating the ring for nucleophilic attack. scripps.edu

The synthesis of 4-ethynylpyridine can be conceptualized through a pathway involving a pyridine N-oxide intermediate. The pyridine N-oxide can be prepared by oxidizing pyridine with a peroxy acid, such as peracetic acid or peroxybenzoic acid. wikipedia.org This activated intermediate can then undergo a reaction to introduce the ethynyl group at the 4-position.

A recently developed method describes the deoxygenative C-2 alkynylation of heterocyclic N-oxides, including pyridine N-oxides, under ball milling conditions. acs.org This one-step process involves the simultaneous alkynylation and deoxygenation of the N-oxide, offering a more atom- and step-economical route. acs.org The reaction is mediated by stainless steel and proceeds via a radical pathway, tolerating a variety of functional groups on both the pyridine N-oxide and the alkyne. acs.org While this specific methodology focuses on C-2 alkynylation, the principle of using N-oxides as activated intermediates is applicable to functionalization at other positions, including the C-4 position to ultimately form 4-ethynylpyridine.

The general steps for synthesizing a substituted pyridine via a pyridine N-oxide intermediate are outlined below:

| Step | Description |

| 1. Oxidation | Pyridine is oxidized to pyridine N-oxide. wikipedia.org |

| 2. Functionalization | The pyridine N-oxide is reacted to introduce the desired substituent (e.g., an ethynyl group). |

| 3. Deoxygenation | The N-oxide group is removed to yield the substituted pyridine. wikipedia.org |

Derivatization Strategies Employing this compound

This compound serves as a versatile building block in organic synthesis, primarily due to the reactivity of its constituent functional groups: the pyridine ring and the terminal alkyne. guidechem.com

Hydrochlorination Reactions and Mechanism

The formation of this compound from 4-ethynylpyridine is a straightforward acid-base reaction. The lone pair of electrons on the nitrogen atom of the pyridine ring acts as a base and accepts a proton from hydrochloric acid. nih.govacs.org

The protonation of the pyridine nitrogen results in the formation of a pyridinium (B92312) salt. nih.govacs.orgwikipedia.org This transformation has a significant impact on the electronic properties of the molecule. The positively charged nitrogen atom in the pyridinium cation is strongly electron-withdrawing. nih.govacs.org This inductive effect enhances the electrophilicity of the ethynyl group, making it more susceptible to nucleophilic attack. nih.govacs.org

The increased electrophilicity of the alkyne in the pyridinium salt facilitates the nucleophilic addition of the chloride ion (or other halide ions if different hydrohalic acids are used). nih.govacs.org The chloride ion, present as the counterion to the pyridinium cation, can attack one of the sp-hybridized carbons of the alkyne. nih.govacs.org This nucleophilic attack leads to the formation of a vinyl halide. nih.govacs.org The spatial proximity of the halide ion to the activated ethynyl group within the salt structure can facilitate this addition. nih.govacs.org

The general mechanism for the hydrochlorination of an ethynylpyridine involves:

Protonation of the pyridine nitrogen to form a pyridinium salt. nih.govacs.org

Nucleophilic attack of the chloride ion on the electrophilic alkyne. nih.govacs.org

Formation of a chloro-substituted vinylpyridine.

Studies on the hydrohalogenation of ethynylpyridines have shown that the reaction can exhibit both regioselectivity and stereoselectivity. nih.govacs.org The regioselectivity refers to which of the two acetylenic carbons the halide ion adds to. In the case of 4-ethynylpyridine, the two carbons of the alkyne are not equivalent. The addition of the halide to the carbon atom further from the pyridine ring is generally observed. nih.gov

The stereoselectivity of the addition determines the geometry of the resulting alkene (i.e., whether the syn- or anti-addition product is formed). Research on the hydrochlorination of 2-ethynylpyridines suggests that the reaction can proceed with high stereoselectivity, often yielding a single stereoisomer, presumed to be the Z-isomer resulting from syn-addition. nih.govacs.org However, the formation of regioisomers has also been observed in some cases. nih.govacs.org The specific regio- and stereochemical outcomes can be influenced by factors such as the position of the ethynyl group on the pyridine ring and the reaction conditions. nih.govnih.govrsc.org

Influence of Substituents on Reaction Efficiency

The reactivity and efficiency of reactions involving this compound and its derivatives are significantly influenced by the nature and position of substituents on the pyridine ring and the ethynyl group. These substituents can exert electronic and steric effects, thereby altering the reaction pathways and product yields. For instance, in the synthesis of 2-methyl-6-(phenylethynyl)pyridine (MPEP) analogs, the presence of different substituents on the phenyl ring can modulate the compound's biological activity. researchgate.net

In the context of click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, the electronic properties of both the alkyne and azide (B81097) components are crucial. Electron-donating or -withdrawing groups on either reactant can affect the rate and efficiency of the triazole ring formation. nih.govorganic-chemistry.org For example, electron-rich alkynes generally exhibit enhanced reactivity towards azides in the presence of a copper(I) catalyst. organic-chemistry.org

Furthermore, in the formation of metal complexes, such as alkynyl platinum(II) compounds, the substituents on the pyridine ligand can influence the stability, and the electronic and photophysical properties of the resulting complex. unimi.itpsu.edu The steric hindrance introduced by bulky substituents can also dictate the coordination geometry around the metal center.

Preparation of 2-Methyl-6-(phenylethynyl)pyridine (MPEP) Analogs

2-Methyl-6-(phenylethynyl)pyridine (MPEP) is a well-known selective antagonist for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). wikipedia.orgnih.gov The synthesis of its analogs is a significant area of research aimed at developing compounds with improved potency, selectivity, and pharmacokinetic properties. This compound can serve as a key building block in the synthesis of various MPEP analogs. sigmaaldrich.com

The general synthetic strategy involves the Sonogashira coupling reaction between a halogenated pyridine derivative and a terminal alkyne. For the preparation of MPEP analogs, this would typically involve the coupling of a substituted 2-halopyridine with a substituted phenylacetylene. Alternatively, a 2-ethynylpyridine (B158538) derivative can be coupled with a halogenated aromatic compound.

For example, analogs with modifications on the phenyl ring can be prepared by coupling 2-methyl-6-halopyridine with various substituted phenylacetylenes. Conversely, modifications on the pyridine ring can be achieved by coupling a substituted 2-ethynylpyridine with a halobenzene. A study reported the synthesis of several MPEP analogs, including 2-(2-(3-methoxyphenyl)ethynyl)-5-methylpyridine (M-5MPEP) and 2-(2-(5-bromopyridin-3-yl)ethynyl)-5-methylpyridine (Br-5MPEPy), which were found to act as partial antagonists of mGluR5. researchgate.net Another analog, 5-methyl-6-(phenylethynyl)-pyridine (5MPEP), was identified as a neutral allosteric site ligand. researchgate.net

The following table summarizes some MPEP analogs and their reported effects:

| Compound | Structure | Reported Effect on mGlu5 Receptor |

| MPEP | 2-Methyl-6-(phenylethynyl)pyridine | Antagonist wikipedia.orgnih.gov |

| M-5MPEP | 2-(2-(3-Methoxyphenyl)ethynyl)-5-methylpyridine | Partial Antagonist researchgate.net |

| Br-5MPEPy | 2-(2-(5-Bromopyridin-3-yl)ethynyl)-5-methylpyridine | Partial Antagonist researchgate.net |

| 5MPEP | 5-Methyl-6-(phenylethynyl)-pyridine | Neutral Allosteric Site Ligand researchgate.net |

Application in Click Chemistry (e.g., CuAAC reactions)

This compound is a valuable reagent in "click chemistry," particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form 1,4-disubstituted 1,2,3-triazoles. nih.govorganic-chemistry.org This reaction is known for its high efficiency, regioselectivity, and mild reaction conditions. The resulting triazole ring is a stable and versatile linker in various applications, including medicinal chemistry and materials science. nih.gov

The pyridyl group in 4-ethynylpyridine can act as a ligand for the copper catalyst, potentially influencing the reaction rate and efficiency. A study demonstrated that 2-ethynylpyridine can promote the CuCl-catalyzed reaction of azides with alkynes in water. organic-chemistry.org This suggests that the pyridine nitrogen plays a crucial role in activating the copper catalyst.

An example of the application of 4-ethynylpyridine in CuAAC is the synthesis of bis-triazolyl-pyridine derivatives as potential DNA-interacting compounds. nih.gov In this context, a pyridine scaffold is functionalized with azide groups, which then undergo a CuAAC reaction with terminal alkynes, such as 4-ethynylpyridine, to generate the target molecules.

Formation of Alkynyl Platinum(II) Compounds

This compound is utilized in the synthesis of alkynyl platinum(II) complexes. These compounds are of interest due to their potential applications in materials science, particularly for their luminescent and nonlinear optical (NLO) properties. unimi.itpsu.edu The synthesis typically involves the reaction of a platinum(II) precursor, such as a chlorido-platinum(II) complex, with the deprotonated 4-ethynylpyridine. unimi.it

The pyridine moiety of the 4-ethynylpyridine ligand can coordinate to the platinum center or remain as a peripheral group that can be further functionalized or used for supramolecular assembly. The electronic properties of the resulting platinum(II) complex can be tuned by modifying the substituents on the pyridine ring or other ligands attached to the platinum center. unimi.it For instance, the introduction of fluorine atoms on a cyclometalated ligand in a platinum(II) complex can shift the emission towards the blue region of the spectrum. unimi.it

A general reaction for the formation of an alkynyl platinum(II) complex is shown below:

[Pt(L)₂Cl₂] + 2 HC≡C-Py → [Pt(L)₂(C≡C-Py)₂] + 2 HCl (where L is a neutral ligand, e.g., a phosphine, and Py is a pyridyl group)

Synthesis of 1,4-bis(4-pyridyl)butadiyne

This compound is a precursor for the synthesis of 1,4-bis(4-pyridyl)butadiyne. sigmaaldrich.com This symmetrical molecule, containing a butadiyne linker between two pyridyl groups, is a valuable building block for the construction of metal-organic frameworks (MOFs), coordination polymers, and supramolecular assemblies. The synthesis of 1,4-bis(4-pyridyl)butadiyne can be achieved through the oxidative coupling of 4-ethynylpyridine.

Common methods for the oxidative coupling of terminal alkynes include the Hay coupling (using a copper(I) catalyst and an amine base in the presence of oxygen) and the Glaser coupling (using a copper(I) salt and an oxidant).

The reaction can be represented as follows:

2 HC≡C-Py + [Oxidant] → Py-C≡C-C≡C-Py + [Reduced byproduct] (where Py is a 4-pyridyl group)

Synthesis of Tröger's Base Derived Bis(pyridyl) Ligands

This compound can be used in the synthesis of bis(pyridyl) ligands derived from Tröger's base. sigmaaldrich.comnih.govfrontiersin.org Tröger's base is a chiral, V-shaped molecule that can serve as a scaffold for the construction of bidentate ligands. By functionalizing the Tröger's base core with pyridyl units, ligands capable of coordinating to metal centers can be created.

The synthesis of these ligands typically involves a Sonogashira coupling reaction between a dihalogenated Tröger's base derivative and 4-ethynylpyridine. The resulting bis(pyridylethynyl) Tröger's base ligand possesses a well-defined three-dimensional structure, which can influence the coordination geometry and properties of its metal complexes. For example, the synthesis of (rac)-2,8-bis(4-pyridylethynyl)-4,10-dimethyl-5,11-methano-6H,12H-dibenzo[b,f] unimi.itresearchgate.netdiazocine has been reported using this compound. sigmaaldrich.com

Synthesis of BINOL-based Bis(4-pyridyl) Ligands

This compound is a key reagent in the synthesis of bis(4-pyridyl) ligands based on the 1,1'-bi-2-naphthol (B31242) (BINOL) scaffold. sigmaaldrich.comresearchgate.net BINOL is a chiral molecule widely used in asymmetric catalysis and molecular recognition. The functionalization of the BINOL core with pyridyl groups leads to the formation of chiral ligands with potential applications in catalysis and materials science.

The synthesis of these ligands generally involves a Sonogashira coupling reaction between a dihalogenated BINOL derivative (where the hydroxyl groups are typically protected) and 4-ethynylpyridine. The resulting bis(pyridylethynyl) BINOL ligand combines the chirality of the BINOL backbone with the coordinating ability of the pyridyl groups. These ligands can be used to create chiral metal complexes for enantioselective catalysis.

A representative synthetic approach is outlined below:

Protection of BINOL: The hydroxyl groups of BINOL are protected, for example, as methoxymethyl ethers.

Dihalogenation: The protected BINOL is dihalogenated at specific positions (e.g., 6,6'-positions).

Sonogashira Coupling: The dihalogenated BINOL derivative is coupled with 4-ethynylpyridine in the presence of a palladium catalyst and a copper(I) co-catalyst.

Deprotection (if necessary): The protecting groups on the hydroxyl groups can be removed to yield the final ligand.

Advanced Spectroscopic and Structural Characterization in Research

X-ray Diffraction Studies

X-ray diffraction techniques are pivotal in determining the three-dimensional arrangement of atoms within a crystalline solid. For 4-Ethynylpyridine (B1298661) hydrochloride, these studies provide invaluable insights into its crystal structure, intermolecular interactions, and conformational properties.

Conformational Analysis of Pyridyl Rings and Carbazolyl Cores

In the context of larger molecules incorporating the 4-ethynylpyridyl moiety, conformational analysis becomes critical. While the pyridine (B92270) ring itself is a rigid aromatic system, its orientation relative to other parts of a molecule can vary. For instance, in complex structures that might include a carbazolyl core, the torsional angles between the pyridyl ring and the core are of interest. researchgate.net X-ray diffraction data provides the precise dihedral angles, offering a static picture of the preferred conformation in the crystalline state. This information is vital for structure-activity relationship studies, where the three-dimensional shape of a molecule influences its biological or material properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for confirming the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR Spectral Analysis (Chemical Shifts, Coupling Constants)

The ¹H NMR spectrum of 4-Ethynylpyridine hydrochloride provides a unique fingerprint of the molecule. chemicalbook.comchemicalbook.com The aromatic protons on the pyridine ring typically appear as distinct signals in the downfield region of the spectrum. The chemical shifts of these protons are influenced by the electron-withdrawing effect of the nitrogen atom and the ethynyl (B1212043) group. The coupling constants between adjacent protons (J-coupling) provide information about the connectivity of the atoms within the ring. The proton of the ethynyl group (the acetylenic proton) also gives a characteristic signal. In the hydrochloride salt, the proton attached to the nitrogen atom (N-H) will also be present, often as a broad signal.

Below is a table summarizing typical ¹H NMR spectral data for related compounds. Note that specific values for this compound may vary depending on the solvent and other experimental conditions.

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridyl-H (ortho to N) | ~8.5-8.7 | Doublet | ~5-6 |

| Pyridyl-H (meta to N) | ~7.3-7.5 | Doublet | ~5-6 |

| Acetylenic-H | ~3.0-3.5 | Singlet | N/A |

| N-H | Variable (often broad) | Singlet | N/A |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. nih.govspectrabase.comtcichemicals.com The chemical shifts of the carbon atoms in the pyridine ring are characteristic, with the carbons adjacent to the nitrogen atom typically appearing at a lower field (higher ppm value). The two carbons of the ethynyl group also have distinctive chemical shifts.

A representative table of ¹³C NMR chemical shifts for similar pyridine derivatives is provided below.

| Carbon | Typical Chemical Shift (δ, ppm) |

| Pyridyl-C (ortho to N) | ~150 |

| Pyridyl-C (meta to N) | ~125 |

| Pyridyl-C (para to N) | ~135 |

| Acetylenic-C (attached to ring) | ~90 |

| Acetylenic-C (terminal) | ~80 |

This detailed spectroscopic and structural data is fundamental for researchers working with this compound, enabling its use as a building block in the synthesis of more complex molecules with applications in materials science and medicinal chemistry. sigmaaldrich.com

Mass Spectrometry in Compound Identification

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and formula of a compound. High-resolution techniques offer exceptional accuracy, allowing for unambiguous compound identification.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful technique used to ascertain the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high precision. In the case of this compound, the analysis is typically performed in positive ion mode, where the molecule is observed as its protonated free base, 4-Ethynylpyridine ([C₇H₅N+H]⁺).

The high resolving power of the instrument allows for the determination of the molecule's exact mass, which can be compared against a theoretical value calculated from the masses of its most abundant isotopes. This comparison helps to confirm the molecular formula. The theoretical monoisotopic mass of the neutral 4-Ethynylpyridine (C₇H₅N) is 103.0422 Da. nih.gov In HR-ESI-MS, the protonated molecule [M+H]⁺ is detected. The high mass accuracy, typically below 5 parts per million (ppm), is crucial for distinguishing between different compounds that may have the same nominal mass. nih.gov

Table 1: HR-ESI-MS Data for 4-Ethynylpyridine

| Analyte | Molecular Formula | Species | Theoretical m/z | Significance |

|---|

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes its chemical bonds to vibrate at specific frequencies.

The IR spectrum of this compound provides clear evidence of its defining functional group: the terminal alkyne. Two distinct stretching vibrations are characteristic of this group.

≡C–H Stretch: Terminal alkynes exhibit a sharp and strong absorption band corresponding to the stretching of the C-H bond where the carbon is sp-hybridized. This peak typically appears in the region of 3330–3270 cm⁻¹. orgchemboulder.comlibretexts.org Its sharpness and position are highly diagnostic for a terminal alkyne.

C≡C Stretch: The carbon-carbon triple bond stretch gives rise to an absorption in the 2260–2100 cm⁻¹ range. orgchemboulder.commaricopa.edu The intensity of this band is generally weak to medium and can sometimes be difficult to observe in highly symmetrical internal alkynes; however, in terminal alkynes like 4-ethynylpyridine, it is typically present. libretexts.org

The simultaneous presence of both the sharp ≡C–H stretch above 3200 cm⁻¹ and the C≡C triple bond stretch around 2100 cm⁻¹ confirms the terminal alkyne structure within the molecule. orgchemboulder.comlibretexts.orgmaricopa.edu

Table 2: Characteristic IR Absorptions for the Alkyne Group in 4-Ethynylpyridine

| Vibration | Bond | Typical Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Alkynyl C-H Stretch | ≡C–H | 3330 - 3270 | Strong, Sharp |

Table of Compounds

| Compound Name |

|---|

| This compound |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT has emerged as a important tool for investigating the electronic structure and properties of molecules like 4-ethynylpyridine (B1298661). These calculations offer a balance between accuracy and computational cost, making them suitable for a wide range of chemical inquiries.

The hydrochlorination of the ethynyl (B1212043) group in 4-ethynylpyridine is a key reaction. DFT calculations can model the step-by-step process of this reaction, identifying transition states and intermediates. The addition of hydrogen halides (like HCl) to alkynes can proceed through different mechanistic pathways. masterorganicchemistry.com Typically, the reaction is initiated by the protonation of the alkyne, leading to the formation of a vinyl cation intermediate. masterorganicchemistry.com The subsequent attack by the chloride ion results in the final product. For unsymmetrical alkynes, the regioselectivity of the addition is a critical aspect. In the case of 4-ethynylpyridine, protonation is expected to occur at the terminal carbon of the alkyne, leading to a more stable carbocation due to the electronic influence of the pyridine (B92270) ring.

DFT studies on similar alkyne halogenation reactions have shown that the mechanism can be influenced by factors such as the solvent and the presence of multiple reagent molecules. researchgate.net For instance, calculations on the bromination of substituted alkynes have explored pathways involving both 1:1 and 2:1 bromine-alkyne complexes. researchgate.net While specific DFT studies on the hydrochlorination of 4-ethynylpyridine are not extensively documented in readily available literature, the principles derived from studies of other alkynes provide a solid framework for understanding this process. masterorganicchemistry.comyoutube.comkhanacademy.org

The electronic properties of 4-ethynylpyridine hydrochloride are central to its reactivity. DFT calculations allow for the detailed analysis of its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in predicting how the molecule will interact with other chemical species. researchgate.net The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. ijcrt.org

Computational studies on related pyridine derivatives have utilized DFT to analyze their electronic structure. nih.gov For instance, the analysis of molecular electrostatic potential (MEP) maps can identify the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. ijcrt.org In 4-ethynylpyridine, the nitrogen atom of the pyridine ring is a potential site for protonation or coordination to metal ions, while the ethynyl group is susceptible to addition reactions.

Table 1: Calculated Electronic Properties of a Related Pyridine Derivative This table presents data from a DFT study on 4-chloromethyl pyridine hydrochloride, a structurally related compound, to illustrate the types of electronic properties that can be calculated. The B3LYP/6-311++G(d,p) basis set was used for these calculations. ijcrt.org

| Property | Calculated Value |

| HOMO Energy | - |

| LUMO Energy | - |

| Energy Gap (HOMO-LUMO) | - |

| Ionization Potential | 2.51 eV cymitquimica.com |

Note: Specific HOMO and LUMO energy values for this compound require a dedicated DFT calculation and were not available in the searched literature.

DFT calculations are also highly effective in predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. Vibrational frequencies from infrared (IR) and Raman spectroscopy can be calculated, providing insights into the molecule's vibrational modes. ijcrt.org These theoretical spectra can aid in the assignment of experimental spectral bands. mdpi.com

Similarly, UV-Vis absorption spectra can be predicted using time-dependent DFT (TD-DFT), which helps in understanding the electronic transitions within the molecule. nih.gov Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be computed, offering a powerful tool for structure elucidation. nih.gov For 4-chloromethyl pyridine hydrochloride, DFT calculations have been successfully used to correlate calculated vibrational frequencies with experimental FT-IR and FT-Raman spectra. ijcrt.org

Molecular Dynamics Simulations for Supramolecular Assemblies

4-Ethynylpyridine is a versatile building block for the construction of supramolecular assemblies due to its ability to participate in hydrogen bonding and metal coordination. Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com These simulations can provide valuable insights into the formation, stability, and dynamics of supramolecular structures involving this compound. nih.gov

MD simulations can model how individual molecules of this compound self-assemble in solution or at interfaces. mdpi.com By simulating the interactions between the molecules and their environment (e.g., solvent), researchers can understand the driving forces behind the formation of well-ordered structures like metallacycles. cymitquimica.com These simulations are particularly useful for studying large systems that are difficult to probe experimentally. mdpi.com

Conformational and Energetic Landscape Analysis

The conformational flexibility of a molecule plays a significant role in its biological activity and material properties. While 4-ethynylpyridine itself is a relatively rigid molecule, it can be incorporated into larger, more flexible structures. Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative energies. researchgate.net

Computational methods can be used to map the potential energy surface of a molecule, revealing its most stable conformations and the energy barriers between them. nih.gov This information is crucial for understanding how the molecule might bind to a receptor or pack in a crystal lattice. For complex molecules containing the 4-ethynylpyridine moiety, understanding the conformational and energetic landscape is essential for designing new materials and therapeutic agents. nih.gov

Applications in Supramolecular Chemistry and Materials Science

Ligand Design and Coordination Chemistry

The nitrogen atom in the pyridine (B92270) ring and the carbon-carbon triple bond of the ethynyl (B1212043) group in 4-ethynylpyridine (B1298661) provide multiple coordination sites, enabling its use in the design of sophisticated ligands for metal coordination.

4-Ethynylpyridine hydrochloride serves as a crucial precursor in the synthesis of a variety of pyridine-based ligands. chemicalbook.comsigmaaldrich.com These ligands are designed to bridge metal centers, leading to the formation of extended supramolecular structures. The pyridyl group is a widely utilized coordinating moiety in the directional-bonding approach to creating both discrete metallosupramolecular assemblies and coordination polymers. mdpi.com The versatility of 4-ethynylpyridine is demonstrated by its use in preparing ligands such as:

(rac)-2,8-bis(4-pyridylethynyl)-4,10-dimethyl-5,11-methano-6H,12H-dibenzo[b,f] frontiersin.orgresearchgate.netdiazocine, which is a Tröger's base derived bis(pyridyl) ligand. sigmaaldrich.com

BINOL (1,1′-bi-2-naphthol)-based bis(4-pyridyl) ligands. sigmaaldrich.com

1,4-bis(pyridin-4-ylethynyl)benzene (B3069700). chemicalbook.comsigmaaldrich.com

4-((5,5-dimethyl-1,3,2-dioxaborinan-2-yl)ethynyl)pyridyl. chemicalbook.comsigmaaldrich.com

4-((3-iodophenyl)ethynyl)pyridine and 4-((4-iodophenyl)ethynyl)pyridine. chemicalbook.comsigmaaldrich.com

1,4-di(pyridine-4-yl)buta-1,3-diyne. chemicalbook.comsigmaaldrich.com

The synthesis of these ligands often involves Sonogashira or Suzuki coupling reactions, where this compound is a key reactant. frontiersin.org The resulting ligands can then be used to coordinate with various metal ions, leading to the formation of complex architectures. canterbury.ac.nz

The coordination of metal ions with organic ligands like those derived from 4-ethynylpyridine results in the self-assembly of well-defined one-, two-, and three-dimensional structures. canterbury.ac.nz These metallosupramolecular assemblies, including coordination polymers, exhibit a wide range of topologies and potential applications. rsc.org

Platinum(II) complexes are of significant interest in materials science and medicinal chemistry. The square planar geometry of Pt(II) complexes makes them ideal for constructing molecular squares and other 2D metallacycles. mdpi.com While specific examples detailing the use of this compound in the formation of platinum(II)-containing polymers are not extensively documented in the provided context, the principles of coordination chemistry suggest its utility. Ligands derived from 4-ethynylpyridine can coordinate to Pt(II) centers, and the linear nature of the ethynylpyridine unit can facilitate the formation of extended polymeric chains. The resulting platinum-based polymers could have interesting photophysical and electronic properties.

| Polymer Type | Potential Ligand Derived from 4-Ethynylpyridine | Expected Structural Motif | Potential Properties |

|---|---|---|---|

| Linear Chain | 1,4-bis(pyridin-4-ylethynyl)benzene | Repeating [-Pt(II)-ligand-] units | Luminescence, conductivity |

| 2D Network | Tris(4-ethynylpyridyl)benzene | Sheet-like structures | Porosity, catalysis |

Research has demonstrated the successful use of pyridyl donors derived from 4-ethynylpyridine in the self-assembly of hexagonal metallacycles with silver(I) and gold(I) centers. frontiersin.orgnih.govnih.gov In these studies, ligands such as 1-bromo-3-(4-ethynylpyridyl)benzene and 1,3-bis(4-ethynylpyridyl)benzene were synthesized using this compound. frontiersin.org These ligands, when reacted with Ag(I) or Au(I) salts, spontaneously form hexagonal rings in solution. frontiersin.orgnih.govnih.gov The formation of these metallacycles is driven by the coordination between the pyridyl nitrogen and the metal ions. frontiersin.org The resulting assemblies exhibit interesting photophysical properties, with their absorption and emission being perturbed upon coordination. researchgate.netnih.gov The formation of such group 11 metallacycles is motivated by their potential applications in areas like separations chemistry. nih.gov

| Metal Ion | Ligand Derived from 4-Ethynylpyridine | Resulting Assembly | Key Finding |

|---|---|---|---|

| Silver(I) | 1,3-bis(4-ethynylpyridyl)benzene | Hexagonal Metallacycle | Fast kinetics and high formation constants in acetone. frontiersin.orgnih.govnih.gov |

| Gold(I) | 1-bromo-3-(4-ethynylpyridyl)benzene | Hexagonal Metallacycle | Acetone can interfere with the formation of analogous Au(I) complexes. frontiersin.orgnih.govnih.gov |

Metal-organic cages (MOCs) are discrete, three-dimensional structures formed through the coordination of metal ions with organic ligands. mdpi.comresearchgate.net These cages possess internal cavities that can encapsulate guest molecules, leading to applications in areas like molecular recognition and catalysis. nih.gov While the direct synthesis of MOCs using this compound is not explicitly detailed, ligands derived from it, with their defined geometries and coordination sites, are suitable candidates for constructing such architectures. For instance, a tetrapyridyl ligand with a rigid tetrahedral core has been used to form metal-organic frameworks. rsc.org

Metal-organic gels (MOGs) are another class of materials where metal-ligand coordination drives the formation of a three-dimensional network that entraps a solvent. mdpi.com These materials can exhibit stimuli-responsiveness and have applications as templates for synthesis. rsc.org The ability of 4-ethynylpyridine-derived ligands to form extended coordination networks suggests their potential in the formation of MOGs. For example, a metal-organic gel has been synthesized from ferric nitrate (B79036) and a di-topic bis(3-pyridyl)terephthalate ligand. rsc.org

Understanding the nature of metal-ligand interactions is fundamental to designing functional supramolecular materials. nih.gov The interaction between metal ions and ligands derived from 4-ethynylpyridine can be studied using various spectroscopic and analytical techniques. For example, 1H NMR spectroscopy can be used to monitor the formation of metallacycles in solution, with shifts in the proton signals indicating coordination. frontiersin.org

The electronic properties of the metal and the ligand, as well as steric factors, influence the strength and geometry of the coordination bond. mdpi.com In complexes involving pyridyl ligands, the interaction is primarily between the nitrogen lone pair and the metal center. wikipedia.org The ethynyl group can also participate in weaker interactions or be used for further functionalization. The study of these interactions provides insights into the stability and properties of the resulting supramolecular assemblies. nih.gov

Synthesis of Metallosupramolecular Assemblies and Coordination Polymers

Functional Materials Development

The development of functional materials from this compound has yielded significant advancements across various scientific disciplines. Its derivatives are integral to creating materials for electronics, sensing, and biomedical applications.

Optoelectronic Applications

The rigid, linear structure of the 4-ethynylpyridine moiety is highly advantageous for constructing π-conjugated systems essential for optoelectronic devices. These systems facilitate efficient charge transport and possess unique photoluminescent properties.

Researchers have synthesized platinum-containing polymers and metal complexes using this compound as a key ligand. For instance, an alkynyl platinum(II) compound, [Pt(C≡CPy)2(dppe)], was prepared by reacting [PtCl2(dppe)] with this compound. rsc.orguwa.edu.au This compound exhibits significant photoluminescence, a critical property for applications in organic light-emitting diodes (OLEDs) and other light-emitting devices. rsc.org The incorporation of the pyridyl-ethynyl ligand into metal complexes allows for the fine-tuning of the electronic and photophysical properties of the resulting materials. rsc.orguwa.edu.au

Furthermore, materials derived from 4-ethynylpyridine are classified as suitable for various optoelectronic applications, including as intermediates for small molecule semiconductors and building blocks for semiconducting polymers. chemscene.combldpharm.com The ability to form extended conjugated structures, such as 1,4-bis(pyridin-4-ylethynyl)benzene, highlights its role in creating molecular wires and other components for electronic circuits. sigmaaldrich.com

Sensing Applications (e.g., pH probes, cation/anion sensors)

The nitrogen atom in the pyridine ring of 4-ethynylpyridine acts as a Lewis base, making it an excellent binding site for metal ions and a proton-responsive center. This characteristic is exploited in the design of chemical sensors.

Complexes containing the 4-ethynylpyridine unit can exhibit changes in their photophysical properties, such as fluorescence or color, upon binding to specific analytes. This response forms the basis for optical sensors. For example, ruthenium(II) complexes incorporating 4-ethynylpyridine have been synthesized and studied for their electrochemical properties, which can be modulated by the binding of other chemical species. rsc.org

The self-assembly of molecules like 4-[(4-bromophenyl)ethynyl]pyridine on metal surfaces demonstrates how its derivatives can form ordered structures sensitive to their environment. iphy.ac.cnrsc.org On different metal substrates like gold, silver, or copper, these molecules form distinct architectures, including Kagome lattices and coordination chains, stabilized by various interactions. iphy.ac.cnrsc.org This sensitivity to the substrate and the ability to coordinate with metal adatoms are crucial for fabricating surface-based sensors where binding events can be transduced into detectable signals. iphy.ac.cn

| Sensor Type | Sensing Mechanism | Key Structural Feature | Potential Analytes |

| Ion Sensor | Coordination with metal ions leading to a change in optical or electrochemical properties. | Pyridine nitrogen atom acts as a binding site. | Metal cations |

| pH Probe | Protonation/deprotonation of the pyridine nitrogen, altering the electronic structure and fluorescence. | pH-sensitive pyridine ring. | H+ |

| Surface-Based Sensor | Self-assembly into ordered structures on metal surfaces, where analyte binding disrupts the architecture. | Pyridine and ethynyl groups directing self-assembly and coordination. | Various ions and small molecules |

Bioimaging Applications

Fluorescent probes are indispensable tools in bioimaging for visualizing cellular structures and processes. The 4-ethynylpyridine scaffold can be incorporated into larger molecular structures to create fluorescent dyes with desirable properties for imaging applications.

While 4-ethynylpyridine itself is not typically the fluorophore, it serves as a crucial building block. Its rigid structure can be used to link fluorescent moieties or to form part of a larger conjugated system that exhibits fluorescence. For example, styryl dyes containing pyridinium (B92312) units, which are structurally related to functionalized 4-ethynylpyridine, have been identified as optimal fluorescent "light-up" probes for G-quadruplex DNA and RNA structures. nih.gov These probes show a significant increase in fluorescence upon binding to their target, making them highly effective for in vitro sensing or cellular imaging. nih.gov

Similarly, fluorescent probes based on a 1,4-dihydropyridine (B1200194) core have been developed for targeting mitochondria and monitoring viscosity within living cells. rsc.org This highlights the utility of pyridine-containing heterocycles in designing sophisticated probes for visualizing specific organelles and reporting on physiological parameters. The development of fluorogenic probes that report on enzymatic activity, such as in Mycobacterium tuberculosis, further underscores the potential of using tailored chemical structures for advanced bioimaging. nih.gov

Photonic Materials (e.g., Inverse Opals)

Photonic crystals are materials with a periodic nanostructure that affects the motion of photons, allowing for the control of light. Inverse opals are a class of photonic crystals with highly ordered, interconnected pores. The synthesis of these materials often involves the infiltration of a sacrificial template made of nanospheres. nih.gov

While this compound is not directly used in the fabrication of the bulk inverse opal structure, its derivatives can be incorporated as functional components. For instance, polymers or metal-organic frameworks (MOFs) synthesized from 4-ethynylpyridine could be used to fill the voids of an inverse opal structure. This would imbue the photonic crystal with additional functionalities, such as luminescence or chemical sensing, creating a multifunctional material where the photonic properties can be coupled with the chemical or physical response of the embedded material. The ordered structure of inverse opals provides a high surface area and a controlled environment for the functional material to interact with light and its surroundings. researchgate.net

Thermoelectric Systems (e.g., Molecular-Electronic Films)

Thermoelectric materials can convert heat energy into electrical energy and vice versa. Molecular-electronic films, particularly those based on self-assembled monolayers (SAMs), offer a promising route to flexible and efficient thermoelectric devices. birmingham.ac.uk

In this context, this compound is a critical reagent for synthesizing molecular wires that form the basis of these films. A notable example is the synthesis of 1,5-bis(4-pyridylethynyl)anthracene, which was created through a Sonogashira cross-coupling reaction between 1,5-dibromoanthracene (B1284092) and this compound. rsc.org This molecule, along with similar structures, can form well-ordered SAMs on gold surfaces. rsc.org

These molecular films exhibit quantum interference effects, which can significantly enhance their thermoelectric properties, boosting both electrical conductivity and the Seebeck coefficient. rsc.orgresearchgate.netacademie-sciences.fr By assembling multi-component films, for instance by adding a layer of porphyrin or graphene on top of the anthracene-based SAM, the Seebeck coefficient can be further increased, paving the way for new high-performance thermoelectric systems. rsc.orgedgehill.ac.uk

| System Component | Material Example | Role of 4-Ethynylpyridine | Key Finding |

| Molecular Wire | 1,5-bis(4-pyridylethynyl)anthracene | Used as a precursor in the Sonogashira coupling reaction to create the rigid, conductive molecular wire. rsc.org | Forms well-ordered self-assembled monolayers (SAMs) capable of enhanced thermoelectric performance through quantum interference. rsc.orgresearchgate.net |

| Multi-layer Film | SAM of 1,5-bis(4-pyridylethynyl)anthracene with a porphyrin overlayer | Provides the foundational conductive layer whose properties are modulated by subsequent layers. | The addition of subsequent molecular layers (porphyrin, graphene) further boosts the Seebeck coefficient of the system. rsc.org |

Polymer Chemistry Applications

The terminal alkyne and the pyridine ring make 4-ethynylpyridine a valuable monomer in polymer chemistry. Its polymerization can lead to conjugated polymers with interesting electrical and optical properties.

Research has demonstrated the polymerization of ethynylpyridines to form conjugated ionic polyacetylenes. acs.org For example, the reaction of 2-ethynylpyridine (B158538) with bromine can initiate polymerization, and similar principles apply to the 4-ethynylpyridine isomer. These polymers possess a conjugated backbone, and the pyridine units can be quaternized to introduce ionic functionality, making them water-soluble. acs.org

Such polymers have potential applications as conductive materials, components in sensors, or as materials for CO2 capture. acs.org The ability to control the polymerization process and modify the resulting polymer (e.g., through quaternization) allows for the synthesis of a wide range of functional polymeric materials derived from the 4-ethynylpyridine monomer. acs.orgrsc.org

Potential in Pharmaceutical and Medicinal Chemistry Research

Scaffold for Drug Discovery

The pyridine (B92270) ring is a well-established "privileged scaffold" in drug design, appearing in numerous approved therapeutic agents. nih.govmdpi.com The incorporation of an ethynyl (B1212043) group at the 4-position of the pyridine ring provides a key reactive handle for various chemical transformations, allowing for the construction of diverse molecular libraries for drug screening. This makes 4-ethynylpyridine (B1298661) a valuable scaffold for the discovery of new drug candidates. nih.gov

The terminal alkyne of 4-ethynylpyridine can readily participate in a variety of coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". tcichemicals.com This reaction allows for the efficient and specific ligation of the 4-ethynylpyridine scaffold to other molecular fragments bearing an azide (B81097) group, facilitating the rapid assembly of complex molecules. This approach is widely used in fragment-based drug discovery to link different pharmacophores and explore new chemical space.

Furthermore, the pyridine nitrogen atom can act as a hydrogen bond acceptor and can be protonated or quaternized, influencing the compound's solubility, pharmacokinetic properties, and interactions with biological targets. nih.gov This inherent versatility allows medicinal chemists to fine-tune the properties of drug candidates derived from this scaffold.

An example of its application as a scaffold is in the synthesis of chromenopyridine derivatives, which have shown a broad spectrum of biological properties. mdpi.com The synthesis often involves multicomponent reactions where the pyridine moiety, derived from a precursor like 4-ethynylpyridine, is fused to a chromene core. mdpi.com

Design of Pharmacologically Active Derivatives

The structural features of 4-ethynylpyridine hydrochloride have been exploited to design and synthesize a multitude of pharmacologically active derivatives. The pyridine nucleus itself is a common feature in drugs with a wide range of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents. nih.govmdpi.com

Researchers have synthesized various derivatives by modifying the ethynyl group or the pyridine ring. For instance, the Sonogashira coupling reaction, which couples terminal alkynes with aryl or vinyl halides, is a powerful tool for creating C-C bonds and introducing diverse substituents at the ethynyl position. acs.org This has led to the development of C-2 alkynylated quinolines and pyridines, which are recognized as biologically important structures. acs.orgacs.org

Recent research has focused on the deoxygenative alkynylation of heterocyclic N-oxides, including pyridine N-oxide, with terminal alkynes to produce C-2 alkynylated pyridines. acs.orgacs.org This method has been successfully applied to the synthesis of antagonists for the metabotropic glutamate (B1630785) receptor 5 (mGluR5), a target for various neurological and psychiatric disorders. acs.orgacs.org

The following table provides examples of pharmacologically active derivative classes that can be synthesized using a 4-ethynylpyridine scaffold:

| Derivative Class | Synthetic Approach | Potential Pharmacological Activity |

| C-2 Alkynylated Pyridines | Deoxygenative alkynylation of pyridine N-oxides | mGluR5 antagonists acs.orgacs.org |

| Pyrimidine Derivatives | Reaction with thiourea, guanidine, or urea | Anticancer, antibacterial, antimicrobial researchgate.net |

| Piperidine (B6355638) Derivatives | Reduction of the pyridine ring | Anticancer, analgesics, antipsychotics mdpi.com |

| 1,2,4-Oxadiazole Derivatives | Cycloaddition reactions | Anticancer, anti-inflammatory, antiviral mdpi.com |

Ligand for Biochemical Target Interactions

The 4-ethynylpyridine moiety can act as a ligand, directly interacting with biochemical targets such as proteins and enzymes. The pyridine nitrogen can form hydrogen bonds with amino acid residues in a protein's binding site. cymitquimica.com Furthermore, the aromatic nature of the pyridine ring allows for π-π stacking interactions with aromatic amino acid side chains like phenylalanine, tyrosine, and tryptophan.

The terminal alkyne group also contributes to binding interactions. It can act as a hydrogen bond donor or participate in non-covalent interactions with the target protein. For example, this compound has been used in the preparation of alkynyl platinum(II) compounds, which can interact with biological macromolecules. fishersci.ca

The ability of 4-ethynylpyridine to coordinate with metal ions is another important aspect of its function as a ligand. cymitquimica.combiosynth.com It can form metallacycles, which are of interest in the development of novel therapeutic and diagnostic agents. biosynth.com The interaction with metal ions can be crucial for the biological activity of the resulting complex.

Derivatives of 4-ethynylpyridine have been investigated for their ability to inhibit specific enzymes. For example, some piperidine derivatives, which can be synthesized from pyridine precursors, are known to act as inhibitors of various enzymes implicated in diseases like Alzheimer's. mdpi.com

Catalysis Research and Mechanistic Investigations

Role in Cross-Coupling Catalysis

4-Ethynylpyridine (B1298661) hydrochloride serves as a crucial building block in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. In these reactions, the terminal alkyne of the 4-ethynylpyridine moiety readily couples with aryl or vinyl halides. The hydrochloride form is typically neutralized in situ to generate the free base, 4-ethynylpyridine, which then participates in the catalytic cycle.

The primary utility of 4-ethynylpyridine hydrochloride in this context is the introduction of the pyridylethynyl group into a variety of molecular scaffolds. This is instrumental in the synthesis of complex molecules with specific electronic and structural properties, such as conjugated polymers, molecular wires, and precursors for advanced materials. Research has demonstrated its application in the preparation of compounds like 1,4-bis(pyridin-4-ylethynyl)benzene (B3069700) and various substituted (pyridylethynyl)arenes. sigmaaldrich.com The pyridine (B92270) nitrogen atom in the final products can be used for further coordination chemistry, self-assembly, or to modulate the material's electronic characteristics.

Table 1: Examples of Products Synthesized via Cross-Coupling with 4-Ethynylpyridine

| Product Name | Reactant Coupled with 4-Ethynylpyridine | Type of Cross-Coupling |

|---|---|---|

| 1,4-bis(pyridin-4-ylethynyl)benzene | 1,4-Diiodobenzene (B128391) | Sonogashira Coupling |

| 4-((3-iodophenyl)ethynyl)pyridine | 1,3-Diiodobenzene | Sonogashira Coupling |

| 4-((4-iodophenyl)ethynyl)pyridine | 1,4-Diiodobenzene | Sonogashira Coupling |

This table illustrates representative products formed using 4-ethynylpyridine as a key reagent in various cross-coupling reactions.

Application in Hydrohalogenation Catalysis

The hydrohalogenation of alkynes is a fundamental transformation for producing vinyl halides. Mechanistic studies on ethynylpyridines have revealed a unique, self-promoting role in this reaction, particularly in the form of their hydrochloride salts. nih.govresearchgate.net When 4-ethynylpyridine is treated with hydrochloric acid, it forms this compound. This salt formation significantly enhances the electrophilicity of the carbon-carbon triple bond. nih.govresearchgate.net

The protonation of the pyridine nitrogen withdraws electron density from the aromatic ring and, by extension, from the ethynyl (B1212043) substituent. This polarization makes the alkyne more susceptible to nucleophilic attack. The chloride counter-anion, being in close proximity to the activated ethynyl group, can then attack the alkyne in an intramolecular or pseudo-intramolecular fashion. nih.gov This spatial closeness facilitates the nucleophilic addition, leading to the efficient and regioselective formation of the corresponding 4-(2-chloroethenyl)pyridine. nih.govresearchgate.net This protocol has also been successfully applied to hydrobromination and hydroiodination using the respective hydrohalic acids. nih.govresearchgate.net

This process demonstrates a form of substrate-promoted reaction rather than catalysis by an external agent. The molecule itself, upon protonation, creates the conditions necessary for the reaction to proceed efficiently without the need for traditional metal catalysts. researchgate.net

Table 2: Mechanistic Steps in the Hydrochlorination of 4-Ethynylpyridine

| Step | Description | Key Intermediate/Species |

|---|---|---|

| 1. Protonation | The nitrogen atom of the pyridine ring is protonated by hydrochloric acid. | 4-Ethynylpyridinium cation |

| 2. Electrophilic Activation | The formation of the pyridinium (B92312) salt increases the electrophilicity of the ethynyl group. | Activated 4-ethynylpyridinium cation |

| 3. Nucleophilic Attack | The chloride counter-anion attacks one of the sp-hybridized carbons of the alkyne. | Transition state leading to the vinyl cation |

This table outlines the proposed mechanism for the hydrochlorination of 4-ethynylpyridine, highlighting the role of the pyridinium salt.

Use as a Ligand in Homogeneous and Heterogeneous Catalysis

The bifunctional nature of 4-ethynylpyridine (and its hydrochloride precursor) makes it a valuable component in the design of ligands for catalysis. The pyridine nitrogen serves as a classic Lewis basic coordination site for a wide range of transition metals, while the ethynyl group offers a rigid linker or an additional coordination site.

In homogeneous catalysis, 4-ethynylpyridine has been employed as a bridging ligand to construct bimetallic or polymetallic complexes. For instance, it has been used to connect ruthenium and rhenium centers, allowing for the study of long-range electronic interactions (Ru⋯Re) between the different metal building blocks. rsc.org Ruthenium(II) hydride complexes featuring 4-ethynylpyridine as a ligand have been synthesized and characterized, demonstrating its utility in organometallic chemistry. rsc.org Furthermore, this compound is a precursor for more elaborate ligand systems, such as BINOL-based bis(4-pyridyl) ligands and Tröger's base-derived bis(pyridyl) ligands, which can be applied in asymmetric catalysis. sigmaaldrich.com

While less documented, the principles for its use in heterogeneous catalysis follow a similar logic. The pyridine or ethynyl group can be used to anchor metal complexes to solid supports like silica, polymers, or metal-organic frameworks (MOFs). The rigidity of the ethynylpyridine unit is advantageous in creating well-defined catalytic sites with controlled geometry and accessibility.

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 4-Ethynylpyridine |

| 1,4-bis(pyridin-4-ylethynyl)benzene |

| 4-((3-iodophenyl)ethynyl)pyridine |

| 4-((4-iodophenyl)ethynyl)pyridine |

| 1,4-di(pyridine-4-yl)buta-1,3-diyne |

| 4-(2-Chloroethenyl)pyridine |

| Ruthenium(II) |

| Rhenium |

| BINOL (1,1′-bi-2-naphthol) |

Future Research Directions

Exploration of Novel Synthetic Pathways

The development of more efficient and selective methods for the synthesis of 4-ethynylpyridine (B1298661) and its derivatives is a key area for future research. While traditional cross-coupling reactions are well-established, emerging strategies in C-H functionalization and multicomponent reactions offer promising avenues for creating novel molecular architectures.

Future investigations could focus on:

Direct C-H Ethynylation: Developing catalytic systems that enable the direct introduction of an ethynyl (B1212043) group onto the pyridine (B92270) ring, bypassing the need for pre-functionalized starting materials like halopyridines. This would streamline synthetic routes and improve atom economy.

Novel Multicomponent Reactions (MCRs): Designing one-pot reactions that combine multiple starting materials, including a 4-ethynylpyridine motif, to rapidly generate complex and diverse molecular scaffolds. nih.gov This approach is highly efficient for building libraries of compounds for screening purposes.

Photocatalysis and Electrosynthesis: Harnessing the power of light or electricity to drive the synthesis of 4-ethynylpyridine derivatives under mild conditions. acs.org These green chemistry approaches can offer alternative reactivity and selectivity compared to traditional thermal methods.

Flow Chemistry: Implementing continuous flow processes for the synthesis of 4-ethynylpyridine and its subsequent transformations. Flow chemistry can offer enhanced control over reaction parameters, improved safety, and easier scalability.

Development of Advanced Functional Materials

The rigid, linear structure of the ethynylpyridine unit makes it an exceptional component for the construction of advanced functional materials with tailored optical, electronic, and porous properties. wiley.comresearchgate.net

Future research in this area will likely include:

Metal-Organic Frameworks (MOFs): Designing and synthesizing novel MOFs using 4-ethynylpyridine derivatives as organic linkers. researchgate.net These materials could exhibit unique properties for applications in gas storage and separation, catalysis, and sensing. The ability to post-synthetically modify the ethynyl group within the MOF structure opens up further possibilities for functionalization.

Conjugated Polymers: Polymerizing 4-ethynylpyridine derivatives to create highly conjugated polymers with interesting electronic and photophysical properties. These materials could find applications in organic light-emitting diodes (OLEDs), solar cells, and chemical sensors.

Supramolecular Assemblies: Utilizing the directional hydrogen bonding and coordination capabilities of the pyridine nitrogen and the π-system of the alkyne to construct complex supramolecular architectures such as cages, rotaxanes, and catenanes. rsc.org

Smart Materials: Incorporating 4-ethynylpyridine moieties into materials that respond to external stimuli such as light, pH, or the presence of specific analytes. This could lead to the development of drug delivery systems, self-healing materials, and molecular switches.

Investigation of Biological and Pharmacological Profiles of Derivatives

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. rsc.orgresearchgate.netnih.gov The introduction of the ethynyl group provides a versatile handle for creating a wide array of derivatives with potential therapeutic applications.

Future research directions include:

Anticancer Agents: Synthesizing and evaluating libraries of 4-ethynylpyridine derivatives for their cytotoxic activity against various cancer cell lines. nih.govnih.gov The ethynyl group can be used to link the pyridine core to other pharmacophores or to interact with specific biological targets.

Antimicrobial and Antiviral Agents: Exploring the potential of 4-ethynylpyridine derivatives as inhibitors of microbial or viral targets. researchgate.net The unique electronic and steric properties of the ethynylpyridine unit could lead to novel mechanisms of action.

Enzyme Inhibitors: Designing derivatives that can act as potent and selective inhibitors of key enzymes implicated in disease, such as kinases, proteases, or phosphodiesterases. nih.gov The rigid nature of the ethynyl linker can be exploited to position functional groups precisely within an enzyme's active site.